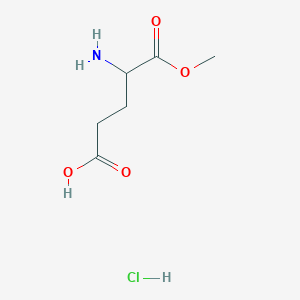

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride

Description

4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a hydrochloride salt of a substituted pentanoic acid derivative. Its molecular formula is C₆H₁₂ClNO₄ (average mass: 197.615 g/mol), with a methoxy group at the 5-position and an amino group at the 4-position . The compound is also known as (R)-4-amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 187458-77-1), indicating its stereospecific (R)-configuration in certain preparations . It is structurally related to glutamic acid derivatives, particularly as a methyl ester variant of modified amino acids .

Properties

Molecular Formula |

C6H12ClNO4 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

InChI Key |

QXMRXPZMEBBMNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods

Industrial production of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

- Using large-scale reactors to carry out the methoxylation and amination reactions.

- Purifying the product using techniques like crystallization or chromatography to ensure high purity.

- Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Improved Process for Preparation of (±) 4-amino-5-hexenoic acid

An improved process for the preparation of (±) 4-amino-5-hexenoic acid, a related compound, involves the following steps:

- Oxidation of a compound of general formula-5 with a suitable oxidizing agent in the presence of a suitable base and solvent to produce a compound of general formula-4.

- Converting the compound of general formula-4 to a compound of general formula-3.

- Converting the compound of general formula-3 to Vigabatrin of formula-1.

In this process, "Pg" represents a nitrogen protecting group such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethoxycarbonyl (Fmoc).

Applications and Research Findings

Research on 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride is ongoing, with a focus on its potential applications in pharmaceutical chemistry and biochemical studies. The compound's stereoisomers exhibit different biological activities, making them valuable in drug development and biochemical research.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

| Condition | Reagent/Environment | Product | Yield/Purity | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous) | Glutamic acid derivative | High purity | |

| Alkaline hydrolysis | NaOH (aqueous) | Sodium salt of glutamic acid | Not reported |

-

The ester’s lability in aqueous environments makes it a versatile precursor for generating free carboxylic acids .

Amide Formation

The primary amino group participates in nucleophilic acyl substitution reactions, forming amides with acylating agents.

| Acylating Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acetic anhydride | Room temperature, base | N-Acetylated derivative | Stereochemistry retained | |

| Benzoyl chloride | DCM, triethylamine | N-Benzoylated product | Requires anhydrous conditions |

Catalytic Hydrogenation

While direct data on hydrogenation of this compound is limited, analogous reactions (e.g., reduction of nitro groups in related structures) suggest potential pathways .

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Nitrolevulinic ester | 5% Pd/C | H₂ (10–20 atm), MeOH | 5-Aminolevulinic acid | >70% |

Enzymatic Interactions

The compound acts as an enzyme modulator, though this is pharmacological rather than synthetic. Its stereochemistry (R or S) influences binding affinity:

-

(S)-enantiomer : Higher affinity for glutamate receptors due to structural mimicry of L-glutamate .

-

(R)-enantiomer : Limited biological activity, often used as a synthetic intermediate .

Stability and Storage

Scientific Research Applications

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in photochemotherapy, the compound acts as a photosensitizer, accumulating in target cells and generating reactive oxygen species upon light activation, leading to cell death . This mechanism is exploited in the treatment of certain skin conditions and cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted amino acid esters and their hydrochloride salts. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogs

Physicochemical Properties

- Stability: Hydrochloride salts of amino acid esters, including 4-amino-5-methoxy-5-oxopentanoic acid, are generally hygroscopic and require storage under inert conditions. Acid stability studies on related hydrochlorides (e.g., nicardipine HCl) suggest susceptibility to hydrolysis under strongly acidic conditions .

Biological Activity

4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a synthetic compound recognized for its potential biological activities, particularly in the realms of neurotransmission and metabolic processes. Its molecular structure includes an amino group, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has a molecular formula of CHNO·HCl and a molecular weight of approximately 197.617 g/mol. Its hydrochloride form enhances solubility in water, making it suitable for biological studies. The presence of functional groups allows for various chemical reactions, including nucleophilic substitution and reduction.

4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride primarily influences neurotransmitter systems, particularly glutamate pathways. It has been shown to interact with glutamate receptors, which are crucial for synaptic plasticity and neuronal excitability. These interactions suggest its role in modulating excitatory neurotransmission, potentially offering neuroprotective effects against neurodegenerative conditions.

Biological Activity

Research indicates several key areas of biological activity:

- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from excitotoxicity, a condition often associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Modulation of Excitatory Neurotransmission : By influencing glutamate receptor activity, this compound may help regulate synaptic transmission and plasticity, which are vital for learning and memory processes.

- Enzyme Interactions : It acts as an enzyme substrate or inhibitor, affecting metabolic pathways related to amino acid metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : In vitro experiments have shown that 4-amino-5-methoxy-5-oxopentanoic acid hydrochloride can reduce neuronal cell death induced by excessive glutamate exposure. This suggests its potential as a therapeutic agent in conditions characterized by glutamate toxicity .

- Binding Affinity Studies : Interaction studies reveal that the compound exhibits significant binding affinity to various receptors involved in neurotransmission. This is critical for understanding its therapeutic potential in treating epilepsy and other neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4S)-4-amino-5-methoxy-5-oxopentanoic acid | 60080-68-4 | Stereoisomer with potential differences in activity |

| (S)-2-amino-5-methoxy-5-oxopentanoic acid | 12679624 | Different positioning of functional groups |

| D-glutamic acid, 1-methyl ester | 60080-68-4 | Related structure but distinct biological roles |

The unique arrangement of functional groups in 4-amino-5-methoxy-5-oxopentanoic acid hydrochloride contributes to its specific biological activities compared to these analogs.

Applications

The compound has several applications across various fields:

- Pharmaceutical Development : Investigated as a precursor for drugs targeting neurological disorders.

- Biochemical Research : Utilized in studies involving enzyme-substrate interactions and protein-ligand binding.

- Synthetic Chemistry : Serves as a building block for more complex molecules in drug synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 4-amino-5-methoxy-5-oxopentanoic acid hydrochloride?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example, using methyl esters as intermediates can improve yield, as seen in the preparation of isotopomers via controlled esterification and hydrolysis steps . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC helps identify side products early. Adjusting stoichiometric ratios of reagents (e.g., methoxy groups and amino-protecting agents) minimizes undesired byproducts like dimerization or over-esterification .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity by confirming methoxy (-OCH₃), amino (-NH₂), and carboxylic acid (-COOH) groups. For example, methoxy protons typically appear as singlets at ~3.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to assess purity. Retention times and UV absorption (λmax ~270 nm) are critical for validation .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at 214.6 Da for the free base) .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., IR spectroscopy for functional groups like carbonyls at ~1700 cm⁻¹). Compare results with literature values for analogous compounds, such as 5-aminolevulinic acid derivatives . For ambiguous signals, consider deuteration studies or computational modeling (e.g., DFT calculations) to predict spectral patterns .

Advanced Research Questions

Q. What strategies enable isotopic labeling (e.g., ¹³C, ²H) of this compound for metabolic pathway studies?

- Methodological Answer : Isotopomers can be synthesized via tailored synthetic routes. For example:

- ¹³C-Labeling : Introduce ¹³C-enriched precursors (e.g., ¹³C-acetyl chloride) during esterification steps. Purify intermediates using ion-exchange chromatography to ensure isotopic enrichment .

- Deuterated Derivatives : Use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) in reduction steps. Validate labeling efficiency via MS/MS fragmentation patterns .

Q. How can stability studies be designed to assess degradation under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC, focusing on hydrolysis of the methoxy group or decarboxylation. Use Arrhenius kinetics to predict shelf-life .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Storage at -20°C in anhydrous conditions minimizes hydrolysis .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with heme biosynthesis enzymes like ALA dehydratase.

- Mutagenesis Studies : Compare activity in wild-type vs. mutant enzymes (e.g., active-site mutations) to identify key residues involved in substrate recognition .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases.

- Contradiction Resolution : Re-evaluate solvent purity (e.g., residual water in DMSO) and temperature control. Cross-reference with safety data sheets (SDS) for validated solubility ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.